molecular formula C41H77NO7 B3186542 (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid

(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B3186542
M. Wt: 696.1 g/mol
InChI Key: WTBOZUQAGVMYTM-QNGWXLTQSA-N
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Description

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate is a synthetic compound with the molecular formula C41H77NO7 and a molecular weight of 696.05. It is a derivative of L-glutamic acid and is characterized by its colorless to yellowish oily liquid appearance . This compound is known for its applications in drug delivery systems and other biomedical fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate typically involves the esterification of L-glutamic acid with hexadecanol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate esterification.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

    Solvent: Organic solvents like toluene or dichloromethane are employed to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under mild conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate involves its interaction with cellular membranes and biomolecules. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, enhancing the delivery of therapeutic agents. It targets macrophages and other immune cells, modulating their activity and reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate is unique due to its specific ester and amide functional groups, which provide distinct chemical reactivity and biological interactions. Its ability to form stable complexes with biomolecules and enhance targeted delivery makes it a valuable compound in biomedical research .

Properties

IUPAC Name

4-[[(2S)-1,5-dihexadecoxy-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H77NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-48-40(46)34-31-37(42-38(43)32-33-39(44)45)41(47)49-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)/t37-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBOZUQAGVMYTM-QNGWXLTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H77NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid
Reactant of Route 4
(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid
Reactant of Route 5
(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid
Reactant of Route 6
(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid

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